2-Cyano-5-(thiophen-3-YL)phenol
Description
Properties
IUPAC Name |
2-hydroxy-4-thiophen-3-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c12-6-9-2-1-8(5-11(9)13)10-3-4-14-7-10/h1-5,7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFPNUAJPLNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684606 | |
| Record name | 2-Hydroxy-4-(thiophen-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-98-8 | |
| Record name | 2-Hydroxy-4-(thiophen-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(thiophen-3-yl)phenol typically involves the condensation of thiophene derivatives with phenolic compounds. One common method is the reaction of 3-thiophenecarboxaldehyde with 2-hydroxybenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of 2-Cyano-5-(thiophen-3-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(thiophen-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Cyano-5-(thiophen-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(thiophen-3-yl)phenol in biological systems involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic interactions. The thiophene ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Thiophene Position Matters : The substitution pattern (thiophen-3-yl vs. thiophen-2-yl) influences steric and electronic interactions. For example, thiophen-2-yl derivatives (e.g., ) show stronger anticancer activity, possibly due to optimized π-stacking in biological targets .
- Electron-Withdrawing Groups: Cyano and fluorine substituents enhance reactivity and binding affinity. Fluorophenyl analogs () demonstrate improved selectivity for cancer cell lines compared to non-halogenated counterparts .
Insights :
- Thiophene-containing compounds (e.g., ) outperform non-thiophene analogs () in potency, likely due to sulfur’s role in hydrophobic interactions or redox modulation .
- Cyano groups contribute to moderate activity but may require additional functional groups (e.g., acetamide in ) for enhanced efficacy .
Physicochemical Properties
- Solubility : Thiophene derivatives generally exhibit low water solubility due to aromaticity but improved organic solvent compatibility.
- Stability: Cyano groups may confer hydrolytic sensitivity under basic conditions, necessitating formulation adjustments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Cyano-5-(thiophen-3-YL)phenol?
- Methodological Answer : Two primary routes are recommended:
- Suzuki-Miyaura Coupling : React a boronic acid-functionalized thiophene with a halogenated cyanophenol derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Optimize solvent choice (e.g., THF or DMF) and base (e.g., Na₂CO₃) to enhance yield .
- Direct Arylation : Utilize a palladium/ligand system (e.g., Pd(OAc)₂ with PivOH) to directly couple thiophene with a pre-functionalized cyanophenol. This method reduces pre-functionalization steps but requires precise control of temperature and stoichiometry .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is advised for isolating high-purity product.
Q. How can the structural integrity of 2-Cyano-5-(thiophen-3-YL)phenol be confirmed post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : Use - and -NMR to verify aromatic proton environments and cyano/thiophene substituent positions.
Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and isotopic patterns.
X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine using SHELXL .
Q. What are the preliminary biological screening protocols for this compound?
- Antimicrobial Assays : Perform disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard antibiotics .
- Antioxidant Evaluation : Use DPPH or ABTS radical scavenging assays. Normalize activity to Trolox or ascorbic acid controls .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties of 2-Cyano-5-(thiophen-3-YL)phenol?
- DFT Workflow :
Functional Selection : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms for accurate thermochemical and electronic structure calculations .
Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
NBO Analysis : Map electron density distribution to identify charge-transfer interactions between the cyano group and thiophene ring .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Case Study : If antimicrobial results vary across studies:
Experimental Replication : Standardize assay conditions (pH, inoculum size) and include positive/negative controls.
QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like LogP, HOMO-LUMO gaps, and Hammett constants to rationalize discrepancies .
Q. How does the cyano group influence electrochemical behavior compared to methyl or hydroxyl analogs?
- Cyclic Voltammetry Protocol :
Setup : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in 0.1 M TBAP/CH₃CN.
Analysis : Compare oxidation potentials (E) and reduction peaks (E) to derivatives lacking the cyano group. The electron-withdrawing cyano group typically stabilizes radical intermediates, shifting redox potentials .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Formulation Approaches :
- Co-solvents : Use DMSO/PEG 400 mixtures for aqueous solubility enhancement.
- Prodrug Design : Esterify the phenolic -OH group to improve bioavailability, with enzymatic cleavage in vivo .
- Stability Testing : Conduct accelerated degradation studies under varied pH (2–9) and UV exposure to identify vulnerable functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
